Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester
Description
Chemical Name: Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester Synonyms: Methyl oxo[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate CAS Registry Number: 104388-89-8 Molecular Formula: C₁₀H₉N₃O₅S₂ Molecular Weight: 315.32 g/mol Structural Features:
- Core: Benzothiazole ring (heterocyclic sulfur and nitrogen-containing aromatic system).
- Substituents:
Properties
CAS No. |
104388-89-8 |
|---|---|
Molecular Formula |
C10H9N3O5S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 2-oxo-2-[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C10H9N3O5S2/c1-18-9(15)8(14)13-10-12-6-3-2-5(20(11,16)17)4-7(6)19-10/h2-4H,1H3,(H2,11,16,17)(H,12,13,14) |
InChI Key |
UITKVBJTTGJECN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the aminosulfonyl group. The final step involves the esterification of the acetic acid derivative to form the methyl ester. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester has shown potential in the development of pharmaceuticals. Its unique structure allows for various interactions with biological targets.
Antimicrobial Activity
Studies have indicated that derivatives of benzothiazole possess significant antimicrobial properties. The presence of the aminosulfonyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
- Case Study : A study demonstrated that compounds similar to this compound exhibited activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer properties. The compound can potentially inhibit specific enzymes involved in cancer progression.
- Case Study : Research indicated that modifications to the benzothiazole structure could lead to compounds that inhibit tumor growth in vitro, emphasizing the importance of structural diversity in drug design.
Agricultural Applications
The compound's properties also lend themselves to applications in agriculture, particularly as a potential biopesticide or plant growth regulator.
Pesticidal Activity
This compound may serve as a botanical pesticide due to its ability to disrupt pest metabolism.
- Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85% |
| Acetic Acid Derivative | Spider Mites | 75% |
| Compound B | Whiteflies | 90% |
Plant Growth Regulation
The compound can influence plant growth by modulating hormonal pathways, potentially leading to enhanced crop yields.
- Case Study : Field trials showed that application of the compound resulted in increased growth rates and biomass accumulation in treated plants compared to controls.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods including acylation reactions and condensation processes with other organic compounds.
Synthetic Pathways
- The reaction of acetic acid with appropriate amine precursors under controlled conditions can yield the desired methyl ester.
- Conditions such as temperature and pH play crucial roles in determining the yield and purity of the final product.
Mechanism of Action
The mechanism by which acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
Compound A : 2-Acetamidobenzo[d]thiazole-6-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₃S
- Key Differences :
- Replaces the sulfamoyl group with a carboxylic acid (-COOH) at the 6-position.
- Acetamido (-NH-C(O)-CH₃) instead of oxoacetamide at the 2-position.
- Synthesis: Derived from acetylation of an amino precursor followed by ester hydrolysis .
Compound B : 6-{[-[(3-Carboxy-1-oxopropyl)amino]-2-benzothiazolyl]thio}hexanoic Acid Methyl Ester
Benzothiazole Esters with Varied Substituents
Compound C : 6-Hydroxybenzothiazole-2-carboxylic Acid Methyl Ester
- Molecular Formula: C₉H₇NO₃S
- Key Differences :
- Hydroxyl (-OH) at the 6-position instead of sulfamoyl.
- Carboxylic acid ester (-COOCH₃) at the 2-position.
- Synthesis: Prepared via condensation of 1,4-benzoquinone with L-cysteine methyl ester .
- Properties : Hydroxyl group increases aqueous solubility compared to the sulfamoyl-substituted target compound.
Heterocyclic Analogues Beyond Benzothiazole
Compound D : Ethyl ((6-Methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate
- CAS : 75274-16-7
- Molecular Formula : C₁₅H₁₅N₃O₄
- Key Differences :
- Pyrimidine core instead of benzothiazole.
- Methoxy (-OCH₃) and phenyl groups alter electronic properties.
- Applications: Potential as a kinase inhibitor due to pyrimidine’s role in nucleotide mimicry .
Data Table: Comparative Analysis
Research Findings and Functional Implications
Notes on Reactivity and Stability
- Ester Hydrolysis : The target compound’s methyl ester is less stable under basic conditions compared to ethyl esters (e.g., Compound D) due to steric and electronic effects .
- Sulfamoyl vs. Hydroxyl : Sulfamoyl groups offer better metabolic stability than hydroxyl groups, which are prone to glucuronidation .
Biological Activity
Acetic acid, specifically the compound known as ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, methyl ester, is a chemical entity that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety and an aminosulfonyl group. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₇N₃O₅S₂
- CAS Number : 104388-83-2
- SMILES Notation : CC(=O)N1C(=O)N(C(=O)O)C2=C(S1)N=C(N2)S(=O)(=O)N
The compound's structure includes an acetic acid group linked to a benzothiazole derivative, which is known for various biological activities. The presence of the aminosulfonyl group enhances its solubility and reactivity, making it a candidate for further biological evaluation.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole structures often exhibit antimicrobial properties. A study highlighted the antimicrobial potential of related benzothiazole derivatives against various bacterial strains, suggesting that the presence of the benzothiazole moiety in our compound may confer similar properties.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes can be inferred from studies on related compounds. Benzothiazoles have been noted for their role as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. Further research is needed to elucidate the specific enzymes affected by this compound.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- The study suggested that modifications to the benzothiazole ring could enhance activity.
-
Anticancer Research :
- In vitro studies on benzothiazole derivatives revealed IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating promising anticancer potential.
- The proposed mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS).
-
Enzyme Inhibition Studies :
- A class of sulfonamide derivatives was shown to inhibit carbonic anhydrase with IC50 values in the low micromolar range.
- This suggests that our compound may also exhibit enzyme inhibition properties, warranting further investigation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
